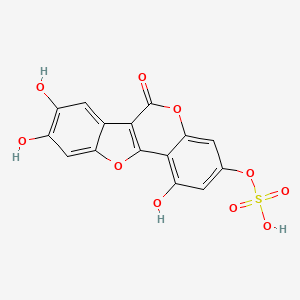

Demethylwedelolactone (Sulfate)

説明

Demethylwedelolactone is a coumestan extracted from Eclipta alba . It exhibits numerous biological activities including anti-inflammatory and hepato-protective properties . It has been found to inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells .

Synthesis Analysis

The total synthesis of demethylwedelolactone and wedelolactone has been achieved by Cu-mediated/Pd(0)-catalysis and oxidative-cyclization . The key transformations in the synthesis are Cu-mediated/Pd(0)-catalysis and I2/pyridine oxidative-cyclization reactions . This synthetic strategy can be applied to give access to the demethylwedelolactone and wedelolactone .Molecular Structure Analysis

Demethylwedelolactone has a molecular formula of C15H8O7 . Its molecular weight is 300.22 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of demethylwedelolactone include Cu-mediated/Pd(0)-catalysis and I2/pyridine oxidative-cyclization reactions .Physical And Chemical Properties Analysis

Demethylwedelolactone is a white to green powder . It is soluble in DMSO .科学的研究の応用

Trypsin Inhibitory Effect

Demethylwedelolactone (DWL), isolated from Eclipta alba, has shown significant activity in trypsin inhibition bioassays. This suggests its potential for therapeutic applications where trypsin inhibition is beneficial. DWL exhibited a potent inhibitory effect with an IC50 value of 3.0 µg/mL (Syed et al., 2003).

Pharmacokinetics Study

A study developed and validated a UPLC-MS/MS method for quantifying wedelolactone and demethylwedelolactone in rat plasma, highlighting their potential for pharmacokinetic studies. The study provides crucial insights into the distribution and metabolism of these compounds in biological systems (Wang et al., 2022).

Anti-Cancer Properties

Research on synthetic derivatives of DWL demonstrated anti-invasive effects on human MDA-MB-231 breast cancer cells. DWL inhibited growth, motility, and invasion of these cells, and reduced activity and expression of matrix metalloproteinases (MMPs), suggesting its potential as an anticancer agent (Lee et al., 2012).

Anti-Asthmatic Effects

A standardized methanol extract of Eclipta prostrata, containing demethylwedelolactone, was found to reduce bronchial hyperresponsiveness and production of Th2 cytokines in a murine model of asthma. This implies the therapeutic potential of DWL in treating asthma and related respiratory conditions (Morel et al., 2017).

Soil pH and Biomass Production

A study on Eclipta alba showed that soil pH affects the accumulation of DWL in plants, indicating its importance in agricultural and botanical research, particularly in understanding how environmental conditions affect the production of medically relevant compounds (Pereira et al., 1998).

作用機序

Demethylwedelolactone sulfate, also known as Demethylwedelolactone (Sulfate), is a coumestan compound derived from Eclipta prostrata L . This compound has been found to exhibit numerous biological activities, including anti-inflammatory and hepato-protective effects .

Target of Action

Demethylwedelolactone has been found to be a potent inhibitor of trypsin, with an IC50 value of 3.0 μM . Trypsin is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

The compound interacts with its target, trypsin, inhibiting its activity . This interaction can lead to changes in various biological processes regulated by trypsin, potentially altering cellular functions and responses.

Biochemical Pathways

Demethylwedelolactone appears to affect several biochemical pathways. It has been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α), key inflammation mediators . It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the production of NO and PGE2, respectively .

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

Demethylwedelolactone has been shown to suppress cell motility and cell invasion of breast cancer cells . It also appears to attenuate inflammation induced by cigarette smoking extract through blockade of autophagy flux in respiratory epithelial cells .

将来の方向性

The anticancer properties of demethylwedelolactone have not been well characterized . Future research could focus on further investigating its anti-invasive effects on different types of cancer cells . Additionally, more studies are needed to understand its biosynthesis and structure-activity relationship .

特性

IUPAC Name |

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

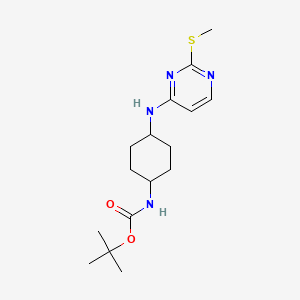

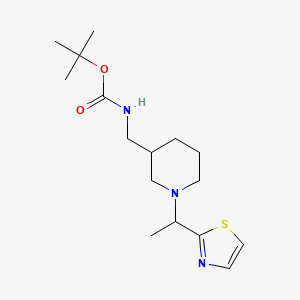

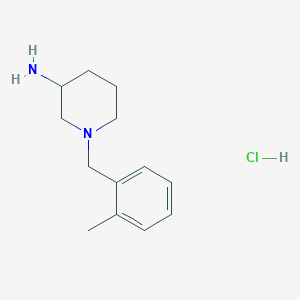

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

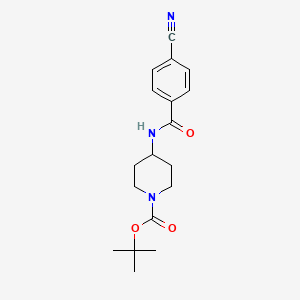

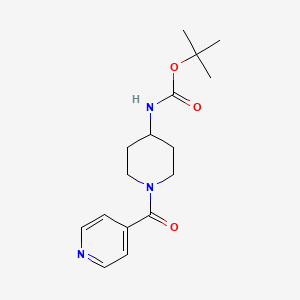

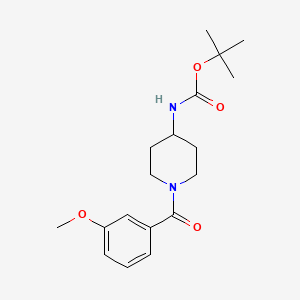

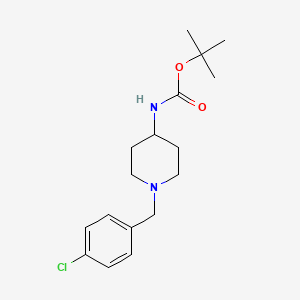

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)

![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)